Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate
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Overview
Description
- It belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
- The tert-butyl group (t-Bu) serves as a protecting group for the amino functionality.
- This compound has applications in both organic synthesis and medicinal chemistry.
Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate: is a synthetic compound with a complex structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of tert-butyl 3-aminocrotonate with ethyl 2-bromoacetate, followed by cyclization to form the oxazole ring.
Reaction Conditions: The reactions typically occur under inert atmosphere, using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and base (e.g., sodium hydride).
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic hydrolysis, nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
Major Products: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Notable for its potential as a prodrug or targeting moiety.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mechanism of Action
Targets: The compound’s mechanism depends on its specific application.
Pathways: It may act through metabolic pathways, enzymatic processes, or receptor interactions.
Comparison with Similar Compounds
Uniqueness: Its tert-butyl-protected oxazole structure sets it apart.
Similar Compounds: Related compounds include other oxazoles, such as 5-methyl-1,2-oxazole-3-carboxylate, which lack the tert-butyl group.
Remember, this compound’s versatility lies in its reactivity and potential applications
Properties
Molecular Formula |
C14H22N2O5 |
---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)19-11(17)10-7-9(21-16-10)8-15-12(18)20-14(4,5)6/h7H,8H2,1-6H3,(H,15,18) |
InChI Key |
VQWMFRUGXFCOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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